Merphos
Description
Acetylcholinesterase Inhibition Dynamics and Kinetic Modeling
This compound exerts its primary neurotoxic effects through inhibition of acetylcholinesterase (AChE), the enzyme responsible for hydrolyzing the neurotransmitter acetylcholine at nerve synapses. This compound is bioactivated in vivo to form DEF (S,S,S-tributyl phosphorotrithioate), which is the active cholinesterase inhibitor. This activation significantly enhances its potency and contributes to its neurotoxic profile.
The mechanism of AChE inhibition by organophosphorus compounds like this compound involves phosphorylation of the serine hydroxyl residue on AChE, which inactivates the enzyme. This phosphorylation prevents AChE from breaking down acetylcholine, leading to its accumulation in cholinergic synapses across the parasympathetic nervous system, central nervous system, and at neuromuscular junctions. The resultant overstimulation causes a range of clinical manifestations including tremors, muscle fasciculations, respiratory distress, and in severe cases, paralysis and respiratory failure.
The kinetics of AChE inhibition by organophosphates have been extensively investigated, revealing complexities beyond the traditional model. Historically, the interaction has been characterized as a straightforward phosphylation of the active site serine (Ser-203), described kinetically by the inhibitory rate constant ki. However, recent studies have demonstrated that the inhibitory capacity of organophosphates can change as a function of concentration, with individual molecules exhibiting increased inhibitory potency at lower concentrations.
More sophisticated modeling approaches, such as the Ordered Uni Bi kinetic mechanism, have been developed to better describe this inhibition process. This model is particularly valuable when inhibitor concentrations are not at equilibrium or are not well below the dissociation constant (pseudo-first order conditions).
Table 1: Comparative Inhibition Kinetics of Organophosphates on Cholinesterases
Laboratory studies have demonstrated that this compound exposure leads to complete inhibition of plasma and red blood cell cholinesterase activity in both male and female rats, with marked depression of brain cholinesterase activity. In clinical settings, measurement of cholinesterase activity in red blood cells and plasma serves as a biomarker for organophosphate exposure, with ≥20% inhibition considered an adverse effect.
Delayed Neurotoxicity Phenotypes in Avian Models
Beyond the acute cholinergic effects, this compound is capable of producing delayed neurotoxicity, a condition known as organophosphate-induced delayed neurotoxicity (OPIDN). This syndrome is characterized by a clinically quiescent period followed by the development of neurological symptoms 8-14 days after exposure.
The adult hen model has been established as the gold standard for studying OPIDN, as avian species demonstrate susceptibility patterns similar to humans. In hens, this compound has been shown to produce three distinct toxicological effects: acute cholinergic symptoms, late acute effects, and delayed neurotoxicity.
The delayed neurotoxic effects manifest as ataxia, abnormal posture, muscle tremors, and hypoactivity. These symptoms result from axonopathy affecting both the central and peripheral nervous systems, leading to central-peripheral distal axonopathy (CPDA). The pathophysiology involves initial degeneration of long, large-diameter axons, particularly in the distal portions, followed by progressive involvement of more proximal segments.
A critical molecular target in OPIDN is neuropathy target esterase (NTE), a membrane-bound serine esterase present in neurons. Research has established that inhibition of NTE in lymphocytes serves as a biomarker for potential neurotoxic effects. Furthermore, a threshold of >70% inhibition of nervous system NTE is necessary (though not sufficient) for OPIDN development.
Table 2: Delayed Neurotoxicity Characteristics of this compound in Animal Models
The age-dependent susceptibility to OPIDN is a notable characteristic, with adult animals being more vulnerable than juveniles. This age-related difference correlates with higher NTE specific activity in adults and varying turnover rates of the enzyme across species. Additionally, the inhibited NTE must undergo "aging" (loss of a secondary leaving group from the organophosphate moiety) for delayed neurotoxicity to develop fully.
Histidine Alkylation in Aging Mechanisms of Phosphorylated Enzymes
The "aging" process of organophosphate-inhibited enzymes represents a critical step in both the development of delayed neurotoxicity and the resistance of inhibited enzymes to reactivation by oxime-based antidotes. Recent research has revealed novel mechanisms in this aging process, particularly involving the catalytic histidine residue.
Traditionally, aging of alkoxy-organophosphate adducts on cholinesterases was understood to involve O-C bond scission and formation of a carbocation, facilitated by the protonated histidine of the catalytic triad, a glutamic acid residue adjacent to the catalytic serine, and a nearby tryptophan residue. However, a groundbreaking study has identified an unprecedented mechanism in which the catalytic histidine itself acts as a nucleophile in the aging process.
Using bottom-up proteomics, researchers discovered that upon aging of methyl paraoxon (MP)-inhibited AChE and butyrylcholinesterase (BChE), a methyl transfer occurs from the phosphylated serine residue to the catalytic histidine. This process demonstrates pH dependence, with increased methylation observed at higher pH values. At physiological pH (7.5), the ratio of N-methylated histidine to unmethylated histidine was 3:1 for AChE and 1.3:1 for BChE after 24 hours.
The alkylation pattern varies with different organophosphates. For example, ethyl paraoxon exposure results in ethylation of the catalytic histidine, while compounds with branched alkoxy groups like diisopropyl fluorophosphate show no histidine alkylation. This histidine modification significantly limits the recovery of active enzyme, complicating treatment approaches for organophosphate poisoning.
Table 3: Aging Mechanisms in Organophosphate-Inhibited Cholinesterases
Alternative aging pathways have been identified for various organophosphates. For instance, tabun-inhibited AChE ages through P-N bond cleavage and elimination of the dimethylamine moiety. Similarly, isomalathion-inhibited equine BChE has been shown to age through breaking the P-S bond and releasing either a thiomethyl or diethylthiosuccinate moiety.
For most alkoxy-organophosphates studied (including dichlorvos, echothiophate, DFP, soman, and sarin), aging occurred via the X-R scission pathway involving O-C bond cleavage. This suggests a common mechanism for this class of compounds, though variations exist based on specific structural features.
MAPK Signaling Modulation in Chronic Neurodegenerative Outcomes
Beyond direct enzyme inhibition, organophosphorus compounds like this compound can modulate various signaling pathways, particularly the mitogen-activated protein kinase (MAPK) pathways. These pathways play crucial roles in cell survival, differentiation, and apoptosis, contributing to the chronic neurodegenerative outcomes associated with organophosphate exposure.
Organophosphorus compounds can activate three MAPK subfamilies: extracellular signal-regulated protein kinase (ERK), c-Jun NH2-terminal kinase (JNK), and p38-MAPK. This activation leads to oxidative stress and apoptosis in various tissues, though the specific response may vary depending on the organophosphate type and the target cell population.
Oxidative stress induced by organophosphate exposure stimulates the MAPK signaling pathway in tissues. Reactive oxygen species (ROS) can phosphorylate Ras and Raf both directly and indirectly through the activation of phospholipase C-gamma (PLC-gamma) and c-Src, ultimately activating ERK signaling. Activated ERK can have both positive and negative effects on ROS production through different mechanisms, including p22phox induction (which increases ROS) and Nrf2 activation (which enhances antioxidant expression).
The JNK signaling pathway, when activated, induces the expression of proapoptotic genes in the nucleus. Similarly, the p38-MAPK pathway promotes phosphorylation of transcription factors like ATF2 and CREB through activation of mitogen- and stress-activated protein kinases 1 and 2 (MSK1/2), leading to proapoptotic gene expression and subsequent apoptosis.
Table 4: Organophosphate Effects on MAPK Signaling Pathways and Cellular Outcomes
Multiple studies have demonstrated the involvement of MAPK signaling in organophosphate-induced neurotoxicity. For example, chlorpyrifos has been shown to induce apoptosis by producing ROS and upregulating cyclooxygenase-2 (COX-2) through JNK and p38 pathways in SH-SY5Y cells. Similarly, dichlorvos induces oxidative stress in mouse diaphragm muscle cells, evidenced by decreased activities of various antioxidant enzymes and increased malondialdehyde levels.
The balance between growth factor-activated survival strategies and stress-activated death strategies ultimately determines whether a cell will survive or undergo apoptosis following organophosphate exposure. Generally, activated ERK1/2 pathways tend to have antiapoptotic effects, while sustained activation of p38-MAPK and JNK pathways promotes apoptosis.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
tris(butylsulfanyl)phosphane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H27PS3/c1-4-7-10-14-13(15-11-8-5-2)16-12-9-6-3/h4-12H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLAPGAOQRZTCBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCSP(SCCCC)SCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H27PS3 | |
| Record name | MERPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6024173 | |
| Record name | Merphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
298.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Emulsifiable oil., Liquid, Almost colorless liquid; [Hawley] Pale amber liquid; [HSDB] Colorless to pale yellow liquid; [MSDSonline] | |
| Record name | MERPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorotrithious acid, tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Merphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5986 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
115-134 °C @ 0.08 MM HG | |
| Record name | MERPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Flash Point |
295 °F | |
| Record name | MERPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
SPARINGLY SOLUBLE IN WATER, SOL IN ACETONE, ETHYL ALCOHOL, BENZENE, HEXANE, KEROSENE, DIESEL OIL, HEAVY AROMATIC NAPHTHAS, XYLENE, METHYLATED NAPHTHALENE | |
| Record name | MERPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
0.99-1.01 @ 20 °C/4 °C | |
| Record name | MERPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00002 [mmHg] | |
| Record name | Merphos | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/5986 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Color/Form |
PALE AMBER LIQUID | |
CAS No. |
150-50-5 | |
| Record name | MERPHOS | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/18169 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Merphos | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=150-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Merphos | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000150505 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | MERPHOS | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=27720 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorotrithious acid, tributyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Merphos | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6024173 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | S,S',S'-tributyl phosphorotrithioite | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | MERPHOS | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RN743HTX76 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | MERPHOS | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1777 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Thiophosphorylation of Butanethiol
The primary route for Merphos synthesis involves the thiophosphorylation of butanethiol (1-butanethiol) with phosphorus trichloride (PCl₃). This exothermic reaction proceeds via nucleophilic substitution, where three equivalents of butanethiol displace chloride ions from PCl₃:
Key parameters include:
-
Temperature control : Maintaining the reaction below 30°C to prevent runaway exothermic side reactions.
-
Solvent selection : Dichloromethane (DCM) or hexane as inert media to dissolve intermediates and dissipate heat.
-
Stoichiometry : A 1:3.2 molar ratio of PCl₃ to butanethiol ensures complete conversion, with excess thiol acting as a proton scavenger.
Catalyzed Thiophosphorylation
Alternative methods employ catalysts to accelerate the reaction:
-
Triethylamine (TEA) : Added at 5–10 mol% to neutralize HCl, shifting equilibrium toward product formation.
-
Sodium hydroxide (NaOH) : Aqueous NaOH (5% w/v) facilitates phase separation but risks hydrolyzing PCl₃ if moisture is present.
Process Optimization and Yield Enhancement
Laboratory-Scale Synthesis
A representative lab-scale procedure involves:
-
Charging reactants : 1 mol PCl₃ in 500 mL DCM, cooled to −10°C under nitrogen.
-
Dropwise addition : 3.2 mol butanethiol over 2 hours, maintaining temperature below 10°C.
-
Stirring : 12 hours at 25°C to ensure complete substitution.
-
Workup : Washing with 5% NaOH (3 × 100 mL) and water, followed by drying over MgSO₄.
-
Distillation : Vacuum distillation (0.1 mmHg) yields this compound as a colorless liquid (bp 115–134°C).
Industrial-Scale Production
Industrial reactors (5,000–10,000 L) implement modified protocols:
-
Continuous feed systems : Automated dosing of PCl₃ and butanethiol to maintain stoichiometry.
-
Heat exchangers : Jacketed reactors with glycol cooling to manage exotherms.
-
Waste HCl recovery : Scrubbing gaseous HCl into aqueous NaOH for neutralization.
Typical throughput : 1.2–1.5 metric tons/hour with 85–90% yield.
Purification and Quality Control
Vacuum Distillation
This compound is purified via fractional distillation under reduced pressure (0.1–0.5 mmHg). Key fractions are collected at 115–134°C, with impurities (unreacted thiol, PCl₃ residues) retained in the pot.
Solvent Extraction
Residual thiols are removed by liquid-liquid extraction:
-
Mixing : Crude this compound with 10% v/v acetic acid.
-
Phase separation : Thiols partition into the aqueous phase, leaving this compound in the organic layer.
-
Drying : Molecular sieves (4Å) reduce water content to <50 ppm.
Purity benchmarks :
| Parameter | Specification | Method |
|---|---|---|
| Purity (GC-MS) | ≥95% | EPA Method 8141B |
| Water content | <0.1% | Karl Fischer |
| Residual butanethiol | <0.5% | Headspace GC |
Challenges and Mitigation Strategies
Oxidative Degradation
This compound oxidizes readily to tribufos (DEF) upon exposure to air, necessitating:
Byproduct Formation
Common byproducts and their controls:
-
Tribufos (DEF) : Minimized by limiting oxygen ingress during synthesis.
-
Di-thiophosphites : Controlled via strict stoichiometry and excess thiol.
Comparative Analysis of Synthesis Methods
Table 1 contrasts lab- and industrial-scale methods:
| Parameter | Laboratory-Scale | Industrial-Scale |
|---|---|---|
| Reactor volume | 0.5–5 L | 5,000–10,000 L |
| Temperature control | Ice baths | Jacketed reactors |
| Yield | 82–89% | 85–90% |
| Purity | 95–98% | 92–95% |
| Cycle time | 18–24 hours | 6–8 hours |
| Energy efficiency | Low | High (heat recovery systems) |
Chemical Reactions Analysis
Merphos undergoes various chemical reactions, including:
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Merphos has several scientific research applications, including:
Mechanism of Action
Merphos exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down the neurotransmitter acetylcholine. This inhibition leads to an accumulation of acetylcholine in the synaptic cleft, resulting in overstimulation of cholinergic receptors and subsequent neurotoxic effects . The molecular targets and pathways involved include the central and peripheral nervous systems, where acetylcholine plays a crucial role in neurotransmission .
Comparison with Similar Compounds
Table 1: Structural Comparison of Merphos and Related Compounds
| Compound | Molecular Formula | Key Functional Groups | Oxidation Product |
|---|---|---|---|
| This compound | C₁₂H₂₇PS₃ | Tributylphosphorotrithioite | DEF (tribufos) |
| DEF (Tribufos) | C₁₂H₂₇PS₃ | Tributylphosphorotrithiolate | Stable under oxidation |
| Tri-o-cresyl phosphate | C₂₁H₂₁O₄P | Aryl phosphate ester | Metabolites (e.g., cresols) |
This compound and DEF share the same molecular formula but differ in sulfur bonding: this compound is a phosphorotrithioite (P-S bonds with lower oxidation state), while DEF is a phosphorotrithiolate (P=S bonds) . This compound oxidizes readily to DEF in aqueous environments or during gas chromatography (GC) analysis, complicating its quantification . In contrast, tri-o-cresyl phosphate, an aryl phosphate, lacks sulfur and instead hydrolyzes to neurotoxic cresol metabolites .
Toxicity and Neurotoxic Mechanisms
Table 2: Neurotoxic Effects in Hens
| Compound | Route of Administration | Clinical Ataxia | Muscular Weakness | Spinal Cord Lesions (Marchi Staining) |
|---|---|---|---|---|
| This compound | Oral | Absent | Absent | Severe (Grade 4–5) |
| This compound | Intraperitoneal | Sporadic | Occasional | Moderate (Grade 2–3) |
| DEF | Oral | Absent | Absent | Severe (Grade 4–5) |
| DEF | Intraperitoneal | Present | Present | Severe (Grade 4–5) |
| Tri-o-cresyl phosphate | Oral/Intraperitoneal | Present | Present | Severe (Grade 4–5) |
Both this compound and DEF induce delayed neurotoxicity via inhibition of esterases (e.g., neuropathy target esterase, NTE), leading to demyelination in the spinal cord and sciatic nerve . However, this compound uniquely causes severe histological damage without clinical symptoms when administered orally, likely due to metabolic detoxification in the liver or gastrointestinal tract . Tri-o-cresyl phosphate, an aryl phosphate, consistently induces ataxia regardless of administration route, reflecting its resistance to detoxification .
Metabolic Pathways and Environmental Fate
- This compound: Exhibits biphasic decay in human liver microsomes at low doses, suggesting involvement of multiple enzymes. At high doses, metabolism becomes monophasic due to enzyme saturation .
- Environmental Persistence : this compound has low vapor pressure and is relatively stable in alkaline conditions, unlike DEF, which degrades slowly. Both compounds are less studied compared to aryl phosphates like parathion .
Analytical Challenges
This compound poses unique analytical difficulties due to its partial oxidation to DEF during GC analysis, leading to unreliable quantification . Method 525.2 and 8141B (EPA) note that this compound can only be identified indirectly via DEF detection, complicating regulatory assessments . In contrast, tri-o-cresyl phosphate and DEF are more stable under analytical conditions.
Biological Activity
Merphos, scientifically known as tributyl phosphorotrithioite (CAS# 150-50-5), is a chemical compound primarily used as an intermediate in the production of the pesticide S,S,S-tributyl phosphorotrithioate (Tribufos). This article explores the biological activity of this compound, including its metabolic pathways, toxicological effects, and environmental impact based on diverse research findings.
Chemical Structure and Properties
This compound is a phosphorothioate compound characterized by its three sulfur atoms bonded to a phosphorus atom, along with three butyl groups. Its molecular formula is with a molecular weight of 298.50 g/mol. The compound exhibits low water solubility (approximately 0.0035 mg/L at 25°C) and a high log Kow value of 7.67, indicating significant hydrophobicity and potential for bioaccumulation in lipid-rich environments .
Metabolism and Biodegradation
Research indicates that this compound undergoes oxidation to form Tribufos, which is its active pesticide form. The metabolism of this compound has been studied in human liver microsomes, revealing a biphasic decay curve at lower concentrations and monophasic metabolism at higher concentrations. This suggests saturation of metabolic enzymes at elevated doses .
Table 1: Metabolic Pathways of this compound
| Concentration Level | Metabolic Behavior | Key Enzymes Involved |
|---|---|---|
| Low Concentration | Biphasic decay | CYP450 enzymes |
| High Concentration | Monophasic decay | CYP450 enzymes |
The presence of isomeric forms (Z- and E-isomers) has also been noted, affecting the rate of metabolism significantly .
Toxicological Effects
The acute toxicity of this compound has been evaluated through various routes of exposure. The findings indicate that it possesses significant toxicity, with LC50 values for inhalation toxicity estimated at approximately 4650 mg/m³ for males and 2460 mg/m³ for females .
Table 2: Acute Toxicity Data for this compound
| Exposure Route | LC50 (mg/m³) | Notes |
|---|---|---|
| Inhalation | 4650 (males) | High toxicity |
| 2460 (females) | ||
| Dermal | Not specified | Requires further study |
Sublethal effects have also been documented, including behavioral changes in test subjects exposed to lower concentrations over extended periods .
Environmental Impact
This compound is not expected to bioaccumulate significantly in aquatic environments, with an estimated bioconcentration factor (BCF) of 245.3 . However, its degradation products can persist in soil and aquatic systems. Studies have shown that residues of Tribufos decrease significantly over time, indicating some level of environmental persistence despite microbial degradation pathways being available .
Case Study: Soil Degradation of Tribufos
A study examining the aerobic degradation of Tribufos in treated soils revealed that residues dropped from 86.2% at day zero to 11.6% after six months. The metabolite identified as 1-butane sulfonic acid increased initially but later declined, indicating complex degradation dynamics .
Q & A
Q. How can researchers reliably identify Merphos in environmental samples given its instability during analysis?
this compound (tributyl phosphorotrithioite) is prone to oxidation into tribufos (DEF) in aqueous matrices and under high-temperature gas chromatography (GC) conditions . To confirm its presence, researchers should:
- Use GC coupled with atomic emission detection (GC/AED) to track phosphorus-specific emission lines, distinguishing this compound from DEF .
- Analyze samples immediately after collection to minimize degradation, or stabilize matrices with antioxidants like ascorbic acid.
- Validate findings with mass spectrometry (MS) to detect this compound-specific fragmentation patterns, though DEF’s presence complicates interpretation .
Q. What are the primary toxicity mechanisms of this compound in biological systems?
this compound acts as a systemic toxicant, primarily targeting the nervous system. Key findings include:
- Subchronic toxicity : A No-Observed-Effect Level (NOEL) of 0.1 mg/kg/day in chickens, with delayed neurotoxicity (e.g., ataxia) observed at higher doses .
- Acceptable Daily Intake (ADI) : 0.0018 mg/kg/day for oral exposure, derived from animal studies .
- Oxidative stress : Metabolites like DEF may inhibit acetylcholinesterase, though this compound itself shows weaker enzymatic inhibition .
Advanced Research Questions
Q. How can conflicting data on this compound quantification in environmental studies be resolved?
Discrepancies often arise due to this compound’ partial conversion to DEF during extraction or analysis. Methodological solutions include:
- Isotopic labeling : Introduce stable isotopes (e.g., deuterated this compound) as internal standards to track recovery rates and correct for degradation .
- Multi-method validation : Combine GC/AED for elemental specificity with liquid chromatography-tandem MS (LC-MS/MS) to differentiate parent and metabolite signals .
- Matrix-specific calibration : Develop calibration curves using matrices spiked with this compound and DEF to account for conversion variability .
Q. What experimental designs are optimal for studying this compound’ environmental persistence and degradation pathways?
Advanced studies should prioritize:
- Controlled oxidation experiments : Expose this compound to varying pH, temperature, and microbial conditions to quantify DEF formation rates and identify intermediate byproducts .
- Field-to-lab correlation : Compare laboratory degradation rates with field data (e.g., soil or water samples) to validate predictive models .
- Longitudinal sampling : Track this compound/DEF ratios over time in environmental compartments to assess half-life and bioaccumulation potential .
Q. How can researchers address challenges in detecting this compound in complex matrices like soil or sediment?
Key strategies involve:
- Enhanced extraction : Use accelerated solvent extraction (ASE) with dichloromethane:acetone (1:1) to improve recovery from organic-rich soils .
- Cleanup steps : Apply solid-phase extraction (SPE) with Florisil® cartridges to remove interfering lipids and humic acids .
- Sensitivity optimization : Employ large-volume injection (LVI) GC-MS to achieve detection limits below 0.1 µg/kg in low-concentration samples .
Methodological Considerations
Q. What statistical approaches are recommended for analyzing this compound toxicity data with high variability?
- Dose-response modeling : Use probit or log-logistic models to estimate EC50 values for neurotoxic effects, accounting for interspecies variability .
- Meta-analysis : Pool data from multiple subchronic studies to refine ADI estimates and identify covariates (e.g., age, species) .
- Uncertainty factors : Apply a 300-fold safety factor (as in EPA’s RfD calculations) to extrapolate animal toxicity data to humans .
Q. How should researchers handle analytical batches with poor this compound recovery in regulatory studies?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
